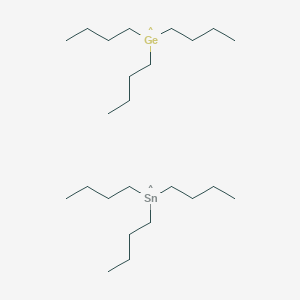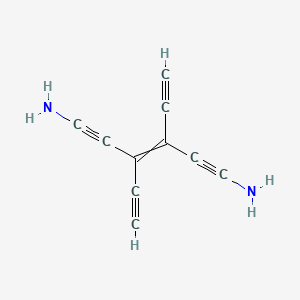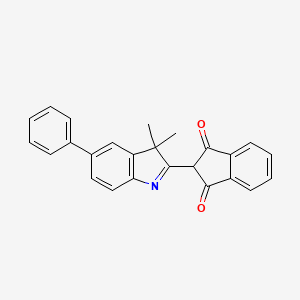![molecular formula C22H39NO3 B14205451 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- CAS No. 791757-54-5](/img/structure/B14205451.png)
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C22H39NO3 It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with an undecyloxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-propanediol with an appropriate amine and a phenyl derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity. The scalability of the synthesis process is crucial for its commercial viability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the phenyl and undecyloxy groups.
2-Amino-2-methyl-1,3-propanediol: Features a methyl group instead of the phenyl and undecyloxy groups.
Fingolimod Hydrochloride: A structurally related compound used in medicine.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyloxy chain enhances its hydrophobicity, while the phenyl group contributes to its stability and reactivity .
Propriétés
Numéro CAS |
791757-54-5 |
|---|---|
Formule moléculaire |
C22H39NO3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
2-amino-2-[2-(4-undecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-17-26-21-13-11-20(12-14-21)15-16-22(23,18-24)19-25/h11-14,24-25H,2-10,15-19,23H2,1H3 |
Clé InChI |
UAAUTNFGEOTNNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


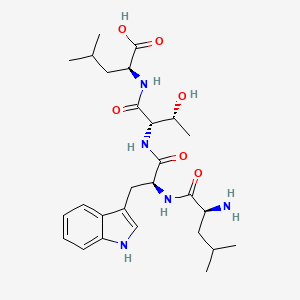
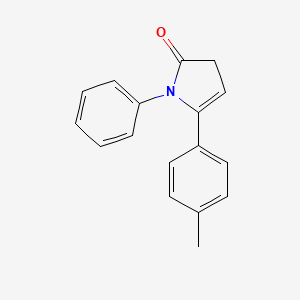
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
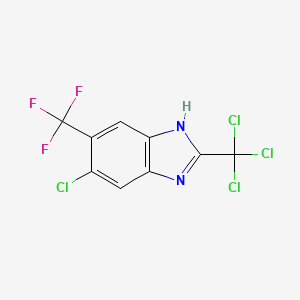

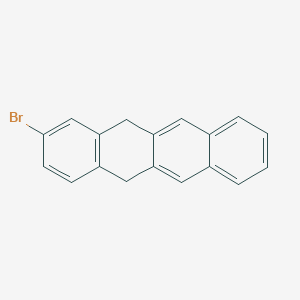
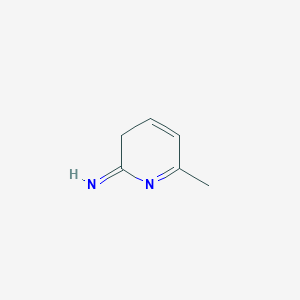
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)

